REACTION_CXSMILES
|
[Cl:1][C:2]1[CH:3]=[C:4]([CH:7]=[CH:8][C:9]=1[O:10][CH3:11])[CH2:5]Cl.[C-:12]#[N:13].[Na+].O>CS(C)=O>[Cl:1][C:2]1[CH:3]=[C:4]([CH2:5][C:12]#[N:13])[CH:7]=[CH:8][C:9]=1[O:10][CH3:11] |f:1.2|
|
Name
|
|
Quantity
|
145 g
|
Type
|
reactant
|
Smiles
|
ClC=1C=C(CCl)C=CC1OC
|
Name
|
|
Quantity
|
40.6 g
|
Type
|
reactant
|
Smiles
|
[C-]#N.[Na+]
|
Name
|
|
Quantity
|
800 mL
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
|
Quantity
|
230 mL
|
Type
|
solvent
|
Smiles
|
CS(=O)C
|
Type
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CUSTOM
|
Details
|
The reaction mixture was then stirred at this temperature for 6 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
over a 40 minute
|
Duration
|
40 min
|
Type
|
CUSTOM
|
Details
|
within the range of 40°-45° C
|
Type
|
EXTRACTION
|
Details
|
the separated oil being extracted with 3 200 ml portions of ether
|
Type
|
WASH
|
Details
|
next washed with
|
Type
|
ADDITION
|
Details
|
a dilute (1:1) hydrochloric acid solution in two 100 ml portions
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Type
|
DRY_WITH_MATERIAL
|
Details
|
with two 100 ml portions of water and dried over magnesium sulfate
|
Reaction Time |
6 h |
Name
|
|
Type
|
product
|
Smiles
|
ClC=1C=C(C=CC1OC)CC#N
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 136.5 g | |
YIELD: CALCULATEDPERCENTYIELD | 99% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |